N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methy lacetamide
CAS No.: 942884-65-3
Cat. No.: VC21400153
Molecular Formula: C25H30N4O3
Molecular Weight: 434.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942884-65-3 |
|---|---|
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 434.5g/mol |
| IUPAC Name | N-butyl-2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C25H30N4O3/c1-4-5-14-27(2)24(31)17-29-22-9-7-6-8-21(22)26-25(29)18-15-23(30)28(16-18)19-10-12-20(32-3)13-11-19/h6-13,18H,4-5,14-17H2,1-3H3 |
| Standard InChI Key | QSCGUBZRZASQRK-UHFFFAOYSA-N |
| SMILES | CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
| Canonical SMILES | CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Introduction
N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide is a complex organic compound with a molecular formula of C25H30N4O3 and a molecular weight of approximately 434.5 g/mol . This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a pyrrolidinone moiety and a methoxyphenyl group adds to its structural complexity and potential biological significance.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis protocols for N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide are not detailed in the available literature, similar benzimidazole derivatives often require controlled conditions such as inert atmospheres and specific solvents to maximize yield and purity.
Research Findings and Future Directions
While detailed research findings specific to N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide are scarce, the compound's structural features suggest it could be a candidate for further investigation into its biological activities. Future studies should focus on its synthesis optimization, biological screening, and potential applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume